3-(((6-Chlorobenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
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Overview
Description
The compound contains a benzothiazole moiety, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Benzothiazoles are known for their diverse biological activities . The compound also contains a spirocyclic dione structure, which is a type of cyclic compound where two rings share a single atom.
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, benzothiazoles are typically synthesized through the condensation of 2-aminobenzenethiols with carboxylic acids in the presence of phosphorus oxychloride .Molecular Structure Analysis
The benzothiazole moiety is planar due to the conjugation of p-orbitals across the ring. The aromaticity of the benzothiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The benzothiazole moiety can undergo electrophilic substitution at the carbon adjacent to the sulfur atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. Benzothiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Scientific Research Applications
Structure and Conformation
The study of amino-cycloalkanespiro-5-hydantoins, including compounds with structural similarities to the one , has shown that these molecules tend to aggregate via N-H...O and N-H...N interactions, leading to a layered structure where cycloalkane rings project outward from a central, polar region. This arrangement suggests potential applications in molecular design and crystal engineering, where specific molecular interactions are desired (Todorov, Petrova, Naydenova, & Shivachev, 2009).
Synthesis and Crystal Structures
Derivatives of 1,5-dioxaspiro[5.5]undecane-2,4-dione have been synthesized and characterized, revealing insights into the molecular arrangements and potential for creating compounds with specific properties. The characterization of these derivatives through X-ray single-crystal diffraction, IR, and UV–Vis supports their applications in materials science and drug design, highlighting the importance of understanding molecular structure for the development of new compounds (Zeng, Li, & Guo, 2013).
Reactions with Dienophiles
Studies on 3-trimethylsilyloxy-1-(furan-3-yl)butadiene and its reactions with dienophiles have produced compounds like 7-(furan-3-yl)spiro[5,5]undecane-1,5,9-triones, suggesting applications in synthetic organic chemistry where the creation of complex molecular architectures is needed. Such reactions are valuable for constructing molecules with potential pharmaceutical applications (Mironov, Bagryanskaya, & Shults, 2016).
Thermodynamic Properties and DFT Studies
The investigation into the thermodynamic properties and DFT studies of derivatives of 1,5-dioxaspiro[5.5]undecane has provided insights into the stability and electronic properties of these compounds. Such studies are essential for the development of materials with specific electronic, optical, or thermal properties, expanding the applications of these compounds into areas such as material science and molecular electronics (Zeng, Wang, & Zhang, 2021).
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzothiazole derivatives, have been shown to target cyclo-oxygenase (cox) enzymes, specifically cox-1 and cox-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
This results in anti-inflammatory and analgesic effects .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given its potential interaction with COX enzymes . In this pathway, arachidonic acid is metabolized to prostaglandins and leukotrienes, which are involved in inflammation and pain . By inhibiting COX enzymes, the compound could reduce the production of these inflammatory mediators .
Result of Action
The potential inhibition of COX enzymes by this compound could lead to reduced inflammation and pain, given the role of these enzymes in producing inflammatory mediators . .
Properties
IUPAC Name |
3-[[(6-chloro-1,3-benzothiazol-2-yl)amino]methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S/c18-10-4-5-12-13(8-10)25-16(20-12)19-9-11-14(21)23-17(24-15(11)22)6-2-1-3-7-17/h4-5,8-9H,1-3,6-7H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZSBABXSPBVFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC(=O)C(=CNC3=NC4=C(S3)C=C(C=C4)Cl)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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